N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpyrimidin-2-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpyrimidin-2-amine is a chemical compound with a complex structure that includes a pyrimidine ring and a dimethoxyphenyl group
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), which has been reported to act as a monoamine oxidase inhibitor .
Mode of Action
If it shares similar properties with DMPEA, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like dmpea, it could potentially increase the levels of monoamine neurotransmitters in the brain, affecting various neurological pathways .
Result of Action
If it behaves similarly to DMPEA, it could potentially lead to increased levels of monoamine neurotransmitters in the brain, which could have various effects on mood and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpyrimidin-2-amine typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a pyrimidine derivative under specific conditions. The reaction may require the use of catalysts such as dimethylaminopyridine (DMAP) and solvents like anhydrous dichloromethane. The reaction is often carried out under nitrogen protection to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxy
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(15-16-8-4-9-17-15)10-7-12-5-6-13(19-2)14(11-12)20-3/h4-6,8-9,11H,7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGXBBGYGSIZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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